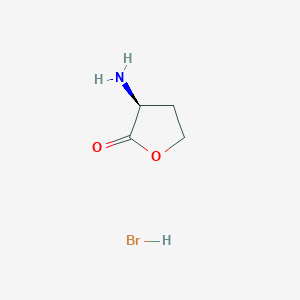

(S)-3-Aminodihydrofuran-2(3H)-one hydrobromide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(3S)-3-aminooxolan-2-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2.BrH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKLNTBLOABOJFZ-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(=O)[C@H]1N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15295-77-9 | |

| Record name | 2(3H)-Furanone, 3-aminodihydro-, hydrobromide (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15295-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3S-3-Aminodihydrofuran-2(3H)-one hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015295779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3S-3-aminodihydrofuran-2(3H)-one hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.221.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: (S)-3-Aminodihydrofuran-2(3H)-one hydrobromide

CAS Number: 15295-77-9

This technical guide provides an in-depth overview of (S)-3-Aminodihydrofuran-2(3H)-one hydrobromide, a key chiral building block in chemical synthesis, particularly in the study of bacterial communication. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound, also known as L-Homoserine lactone hydrobromide, is a commercially available compound. Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 15295-77-9 | [1] |

| Molecular Formula | C₄H₈BrNO₂ | [1][2] |

| Molecular Weight | 182.017 g/mol | [1][2] |

| Appearance | White to slightly yellow crystalline powder | |

| Purity | ≥97% | [1][2] |

| Melting Point | 225 °C (decomposes) | |

| Boiling Point | 281.4 °C at 760 mmHg | |

| Flash Point | 124 °C | |

| Solubility | Slightly soluble in Methanol and Water | |

| Storage Temperature | 2-8°C | |

| Sensitivity | Hygroscopic |

Role in Quorum Sensing Research

(S)-3-Aminodihydrofuran-2(3H)-one serves as a crucial precursor for the synthesis of N-acyl-L-homoserine lactones (AHLs). AHLs are signaling molecules involved in quorum sensing, a cell-to-cell communication mechanism in Gram-negative bacteria that regulates gene expression in response to population density. This process is integral to bacterial behaviors such as biofilm formation and virulence factor production, making it a significant target for novel antimicrobial therapies.

Experimental Protocols

The primary experimental application of this compound is in the synthesis of various N-acyl-L-homoserine lactones. Below is a detailed, representative protocol for the synthesis of N-hexanoyl-L-homoserine lactone.

Synthesis of N-Hexanoyl-L-homoserine lactone

This protocol is adapted from standard acylation procedures.

Materials:

-

This compound

-

Hexanoyl chloride

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a saturated aqueous solution of sodium bicarbonate. Add an equal volume of dichloromethane to form a biphasic mixture.

-

Acylation: Cool the flask to 0°C in an ice bath with vigorous stirring. Slowly add hexanoyl chloride (1.1 equivalents) dropwise to the mixture.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield the pure N-hexanoyl-L-homoserine lactone.

Visualizations

Experimental Workflow: Synthesis of N-Acyl-L-Homoserine Lactone

The following diagram illustrates the general workflow for the synthesis of N-acyl-L-homoserine lactones from this compound.

Caption: General workflow for the synthesis of N-Acyl-L-Homoserine Lactone.

Signaling Pathway: Bacterial Quorum Sensing

This diagram depicts a simplified model of the N-acyl-L-homoserine lactone-mediated quorum sensing signaling pathway in Gram-negative bacteria.

Caption: Simplified Quorum Sensing signaling pathway in bacteria.

References

In-Depth Technical Guide: Molecular Weight of (S)-3-Aminodihydrofuran-2(3H)-one Hydrobromide

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the molecular characteristics of chemical compounds is fundamental. This guide provides a detailed analysis of the molecular weight of (S)-3-Aminodihydrofuran-2(3H)-one hydrobromide, a key chemical intermediate.

Molecular Composition and Weight

This compound is a salt composed of the protonated form of (S)-3-Aminodihydrofuran-2(3H)-one and a bromide anion. Its chemical properties are defined by its constituent elements and their arrangement.

Molecular Formula: C₄H₈BrNO₂[1][2]

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements.

| Element | Symbol | Quantity | Standard Atomic Weight (amu) | Total Atomic Weight (amu) |

| Carbon | C | 4 | 12.011 | 48.044 |

| Hydrogen | H | 8 | 1.008 | 8.064 |

| Bromine | Br | 1 | 79.904[3][4][5][6] | 79.904 |

| Nitrogen | N | 1 | 14.007[7][8][9][10][11] | 14.007 |

| Oxygen | O | 2 | 15.999[12][13][14][15][16] | 31.998 |

| Total | 182.017 |

The calculated molecular weight of this compound is 182.017 g/mol .[1][2]

Experimental Protocol: Molecular Weight Determination

The molecular weight of a compound like this compound is typically determined and confirmed using mass spectrometry.

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or a mixture of water and acetonitrile.

-

Infusion: The sample solution is introduced into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.

-

Ionization: A high voltage is applied to the tip of the infusion capillary, causing the sample solution to form a fine spray of charged droplets. As the solvent evaporates from the droplets, the analyte molecules become charged, typically forming protonated molecules [M+H]⁺. In this case, the molecule of interest is the cation (S)-3-Aminodihydrofuran-2(3H)-one.

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

-

Data Interpretation: The peak corresponding to the protonated molecule of the free amine, (S)-3-Aminodihydrofuran-2(3H)-one, would be observed. The molecular weight of the free amine (C₄H₇NO₂) is 101.10 g/mol . Therefore, the expected m/z value for the [M+H]⁺ ion would be approximately 102.11. The presence of the bromide ion can also be confirmed in the negative ion mode, where peaks for ⁷⁹Br⁻ and ⁸¹Br⁻ would be observed around m/z 78.9 and 80.9, respectively. The full molecular weight of the hydrobromide salt is inferred from this data.

Visualization of Molecular Composition

The following diagram illustrates the elemental composition that contributes to the total molecular weight of this compound.

Caption: Elemental contribution to the molecular weight.

References

- 1. This compound [cymitquimica.com]

- 2. This compound|lookchem [lookchem.com]

- 3. Bromine - Wikipedia [en.wikipedia.org]

- 4. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 5. byjus.com [byjus.com]

- 6. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 7. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 10. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 11. Nitrogen - Wikipedia [en.wikipedia.org]

- 12. fiveable.me [fiveable.me]

- 13. princeton.edu [princeton.edu]

- 14. Oxygen - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

Technical Guide: Physical Properties and Synthetic Applications of (S)-3-Aminodihydrofuran-2(3H)-one Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of (S)-3-Aminodihydrofuran-2(3H)-one hydrobromide, a key building block in chemical synthesis. The document details experimental protocols for the determination of its physical characteristics and explores its application in the synthesis of N-acyl-homoserine lactones (AHLs), crucial signaling molecules in bacterial quorum sensing.

Core Physical and Chemical Properties

This compound, also known as L-Homoserine lactone hydrobromide, is a white to slightly yellow crystalline powder.[1] It is a commercially available compound utilized in various synthetic applications.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 15295-77-9 | [1] |

| Molecular Formula | C₄H₇NO₂ · HBr | [1] |

| Molecular Weight | 182.02 g/mol | |

| Appearance | White to slightly yellow crystalline powder | [1] |

| Melting Point | 225 °C (decomposition) | [1] |

| Solubility | Slightly soluble in methanol and water. | [1] |

| Optical Activity | [α]20/D −21° (c = 1 in H₂O) | |

| Storage | 2-8°C | [1] |

Experimental Protocols for Physical Property Determination

The following sections outline the general methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of an organic solid is a crucial indicator of its purity. For this compound, a capillary melting point method is typically employed.

Protocol:

-

Sample Preparation: A small amount of the finely powdered compound is packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer, and both are placed in a melting point apparatus (e.g., a Thiele tube or a digital melting point apparatus). The apparatus contains a heat-transfer fluid (e.g., silicone oil) to ensure uniform heating.

-

Heating: The apparatus is heated slowly and steadily.

-

Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Solubility Determination

Understanding the solubility of a compound is essential for its use in reactions and formulations.

Protocol:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, methanol, ethanol, dichloromethane, hexane) are used.

-

Sample Preparation: A small, accurately weighed amount of this compound is placed in a series of test tubes.

-

Dissolution: A measured volume of each solvent is added to a respective test tube. The mixture is agitated (e.g., by vortexing) for a set period at a controlled temperature.

-

Observation: The solubility is determined by visual inspection. If the solid completely dissolves, it is deemed soluble. If it remains undissolved, it is insoluble. If some solid remains, it is classified as slightly or partially soluble. For quantitative analysis, the saturated solution can be analyzed by techniques like HPLC or UV-Vis spectroscopy to determine the concentration of the dissolved compound.

Application in Synthesis: N-Acyl-Homoserine Lactones (AHLs)

This compound is a vital precursor for the synthesis of N-acyl-homoserine lactones (AHLs). AHLs are a class of signaling molecules involved in quorum sensing, a process of cell-to-cell communication in bacteria that regulates gene expression in response to population density.

Synthesis of N-Hexanoyl-L-homoserine lactone: An Exemplary Workflow

The following diagram illustrates a typical workflow for the synthesis of an AHL, specifically N-hexanoyl-L-homoserine lactone, from this compound.

The LuxI/LuxR Quorum Sensing Pathway

AHLs synthesized from this compound play a central role in the LuxI/LuxR-type quorum sensing systems in Gram-negative bacteria. This pathway is a key regulator of various bacterial processes, including biofilm formation and virulence factor production.

The following diagram illustrates the fundamental mechanism of the LuxI/LuxR signaling pathway.

Mechanism of Action:

-

AHL Synthesis: The LuxI protein synthesizes a specific N-acyl-homoserine lactone (AHL) molecule.[2][3][4]

-

Signal Accumulation: At low cell densities, the AHLs diffuse out of the cell. As the bacterial population grows, the extracellular concentration of AHLs increases.[4]

-

Receptor Binding and Activation: Once a threshold concentration is reached, AHLs diffuse back into the cells and bind to the LuxR protein, which acts as a transcriptional regulator.[2][3][4] This binding event typically causes a conformational change in the LuxR protein, activating it.[2]

-

Gene Regulation: The activated LuxR-AHL complex then binds to specific DNA sequences called "lux boxes" in the promoter regions of target genes.[2] This binding initiates the transcription of these genes.

-

Quorum Sensing Response: The expression of these target genes leads to a coordinated population-level behavior, such as biofilm formation, virulence factor production, or bioluminescence.[5]

This technical guide provides foundational knowledge on the physical properties of this compound and its significant role in the synthesis of key bacterial signaling molecules. This information is critical for researchers in the fields of medicinal chemistry, microbiology, and drug development who are exploring novel approaches to combat bacterial infections by targeting quorum sensing pathways.

References

Stability Profile of (S)-3-Aminodihydrofuran-2(3H)-one Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability profile of (S)-3-Aminodihydrofuran-2(3H)-one hydrobromide, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific stability data in published literature, this document outlines a recommended stability testing program based on established International Council for Harmonisation (ICH) guidelines and the known chemical properties of the molecule. It includes detailed, illustrative experimental protocols for forced degradation studies, as well as long-term and accelerated stability testing. Potential degradation pathways are proposed and visualized to aid in the development of stability-indicating analytical methods. All quantitative data presented are hypothetical and intended to serve as a template for data presentation in a formal stability study.

Introduction

This compound, also known as L-Homoserine lactone hydrobromide, is a chiral building block of significant interest in the pharmaceutical industry. Its structure, containing a lactone ring and an amine functional group, suggests potential susceptibility to hydrolysis and other degradation pathways. Furthermore, its known hygroscopic nature necessitates a thorough evaluation of its stability under various environmental conditions.[1] Understanding the stability profile is critical for determining appropriate storage conditions, retest periods, and ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and finished drug products derived from it.

This guide presents a framework for a comprehensive stability assessment of this compound, adhering to the core principles of stability testing outlined by regulatory bodies.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are fundamental to designing and interpreting stability studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White to slightly yellow crystalline powder | [1] |

| Molecular Formula | C₄H₈BrNO₂ | [2] |

| Molecular Weight | 182.02 g/mol | [2] |

| Melting Point | 225 °C (decomposition) | [1] |

| Solubility | Slightly soluble in methanol and water | [1] |

| Hygroscopicity | Hygroscopic | [1] |

| Storage | 2-8°C, protect from light and moisture | [1][3] |

Illustrative Stability Testing Program

A robust stability testing program for this compound should include forced degradation studies, as well as long-term and accelerated stability studies as per ICH guidelines.[4][5][6]

Forced Degradation Studies

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[7][8] These studies also help in developing and validating a stability-indicating analytical method. The recommended stress conditions are outlined in Table 2.

Table 2: Proposed Conditions for Forced Degradation Studies

| Condition | Proposed Stress Agent and Duration | Expected Outcome |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Potential hydrolysis of the lactone ring. |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 4 hours | Rapid hydrolysis of the lactone ring. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Potential oxidation of the amine group. |

| Thermal Degradation | 80°C for 48 hours (solid state) | To assess thermal stability. |

| Photostability | ICH Q1B conditions (solid state) | To assess degradation upon exposure to light. |

-

Accurately weigh 10 mg of this compound and transfer to a 10 mL volumetric flask.

-

Add 5 mL of 0.1 M HCl and sonicate to dissolve.

-

Place the flask in a water bath maintained at 60°C for 24 hours.

-

Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

-

Dilute to the mark with a suitable diluent (e.g., a mixture of water and acetonitrile).

-

Analyze the sample using a validated stability-indicating HPLC method.

-

Accurately weigh 10 mg of this compound and transfer to a 10 mL volumetric flask.

-

Add 5 mL of 0.1 M NaOH and sonicate to dissolve.

-

Maintain the flask at room temperature for 4 hours.

-

Neutralize the solution with an appropriate volume of 0.1 M HCl.

-

Dilute to the mark with a suitable diluent.

-

Analyze the sample using a validated stability-indicating HPLC method.

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are conducted to establish the retest period for the drug substance and the shelf-life for the drug product.[9][10] The storage conditions are based on the climatic zone for which the product is intended.

Table 3: Recommended Long-Term and Accelerated Stability Study Conditions (for Climatic Zone II)

| Study Type | Storage Condition | Testing Time Points |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |

-

Package the this compound in the proposed container closure system.

-

Place a sufficient number of samples in stability chambers maintained at the conditions specified in Table 3.

-

At each designated time point, withdraw samples and analyze for appearance, assay, degradation products, and moisture content.

-

The analytical method used should be a validated stability-indicating method.

Potential Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways can be postulated: hydrolysis of the lactone ring and oxidation of the amino group.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound [cymitquimica.com]

- 3. chemodex.com [chemodex.com]

- 4. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. edaegypt.gov.eg [edaegypt.gov.eg]

- 6. database.ich.org [database.ich.org]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Chiral γ-Butyrolactone Precursors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core strategies for synthesizing chiral γ-butyrolactones, focusing on the diverse precursors and methodologies employed. Chiral γ-butyrolactones are pivotal structural motifs in a vast array of natural products and pharmaceuticals, making their stereoselective synthesis a critical area of research in organic chemistry and drug development.

Key Precursors and Synthetic Strategies

The synthesis of chiral γ-butyrolactones can be achieved from a variety of precursor molecules, each amenable to specific synthetic strategies to induce chirality. The choice of precursor and methodology is often dictated by the desired substitution pattern on the lactone ring, scalability, and the required enantiomeric purity. This section details the most prominent precursors and the primary asymmetric transformations used to convert them into chiral γ-butyrolactones.

γ-Butenolides

γ-Butenolides are common and versatile precursors for the synthesis of chiral γ-butyrolactones. The introduction of chirality is typically achieved through asymmetric reduction of the carbon-carbon double bond.

Primary Synthetic Methodology: Asymmetric Hydrogenation

Rhodium-catalyzed asymmetric hydrogenation is a highly efficient method for the synthesis of a wide range of chiral γ-butyrolactones from their corresponding γ-butenolide precursors.[1][2] This method often provides excellent yields and high enantioselectivities.[1]

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of γ-Butenolides

| Entry | Substrate (γ-Butenolide) | Catalyst System | Yield (%) | ee (%) | Reference |

| 1 | 4-Phenylfuran-2(5H)-one | [Rh(NBD)2]BF4 / ZhaoPhos | >99 | 98 | [1] |

| 2 | 4-(4-Methoxyphenyl)furan-2(5H)-one | [Rh(NBD)2]BF4 / ZhaoPhos | >99 | 99 | [1] |

| 3 | 4-(4-Chlorophenyl)furan-2(5H)-one | [Rh(NBD)2]BF4 / ZhaoPhos | >99 | 98 | [1] |

| 4 | 4-Methylfuran-2(5H)-one | [Rh(NBD)2]BF4 / ZhaoPhos | >99 | 97 | [1] |

Experimental Protocol: General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of γ-Butenolides [1]

A solution of the γ-butenolide (0.2 mmol) in a suitable solvent (e.g., THF, 2.0 mL) is added to a mixture of [Rh(NBD)2]BF4 (1.0 mol%) and a chiral phosphine ligand such as ZhaoPhos (1.1 mol%). The resulting mixture is then transferred to an autoclave and hydrogenated under a specific pressure of H2 (e.g., 50 atm) at a controlled temperature (e.g., room temperature) for a designated time (e.g., 24 hours). After releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the chiral γ-butyrolactone.

L-Malic Acid

L-Malic acid, a readily available and inexpensive chiral starting material from the chiral pool, is a common precursor for the synthesis of (S)-3-hydroxy-γ-butyrolactone.[3][4]

Primary Synthetic Methodology: Chemoenzymatic Synthesis

This approach involves a chemical transformation to an intermediate which is then subjected to an enzymatic resolution or hydrolysis to yield the enantiomerically pure product.[3][4]

Table 2: Chemoenzymatic Synthesis of (S)-3-Hydroxy-γ-butyrolactone

| Entry | Precursor | Key Steps | Key Enzyme | Yield (%) | ee (%) | Reference |

| 1 | L-Malic acid | 1. Benzoylation 2. Reduction 3. Enzymatic Hydrolysis | Lipase from Candida rugosa | 80 | >99 | [3][4] |

Experimental Protocol: Chemoenzymatic Synthesis of (S)-3-Hydroxy-γ-butyrolactone from L-Malic Acid [3][4]

Step 1: Synthesis of (S)-β-benzoyloxy-γ-butyrolactone from L-Malic Acid: L-Malic acid is first converted to its corresponding anhydride, which is then reduced (e.g., with sodium borohydride) and subsequently benzoylated to yield (S)-β-benzoyloxy-γ-butyrolactone.

Step 2: Enzymatic Hydrolysis: (S)-β-benzoyloxy-γ-butyrolactone is subjected to enzymatic hydrolysis using a lipase, such as that from Candida rugosa. The reaction is typically carried out in a biphasic system (e.g., tert-butyl methyl ether and water) to facilitate the removal of the benzoic acid byproduct. The lipase can be immobilized to simplify workup and enable recycling. After the reaction is complete, the aqueous phase is separated and concentrated to give (S)-3-hydroxy-γ-butyrolactone.

Acrylates and Ketones

The reductive coupling of acrylates and ketones offers a powerful intermolecular strategy for the construction of γ-butyrolactones, particularly those with a γ-quaternary stereocenter.[5][6][7]

Primary Synthetic Methodology: Nickel-Catalyzed Reductive Coupling

Nickel-catalyzed enantioselective reductive coupling of acrylates with ketones, using a chiral ligand, provides access to a variety of chiral γ-butyrolactones under mild conditions.[5][6][7]

Table 3: Nickel-Catalyzed Enantioselective Reductive Coupling of Acrylates and Ketones

| Entry | Acrylate | Ketone | Chiral Ligand | Yield (%) | ee (%) | Reference |

| 1 | Benzyl acrylate | Benzil | Quinoline-oxazoline ligand | 92 | 95 | [6] |

| 2 | Benzyl acrylate | 1-Phenylpropane-1,2-dione | Quinoline-oxazoline ligand | 85 | 93 | [6] |

| 3 | Methyl acrylate | Benzil | Quinoline-oxazoline ligand | 88 | 91 | [6] |

Experimental Protocol: General Procedure for Nickel-Catalyzed Reductive Coupling [6][8]

In a glovebox, a mixture of Ni(COD)2 (catalyst precursor), a chiral ligand (e.g., a quinoline-oxazoline ligand), and a reductant (e.g., benzyl alcohol) in a suitable solvent (e.g., PhCF3) is prepared in a reaction vessel. The ketone and acrylate are then added. The vessel is sealed and heated at a specific temperature (e.g., 60 °C) for a set time. After cooling to room temperature, the reaction mixture is concentrated and the residue is purified by flash column chromatography to afford the chiral γ-butyrolactone.

Enals and Aldehydes/Ketoesters

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of γ-butyrolactones from simple acyclic precursors like enals and aldehydes or ketoesters.[9][10]

Primary Synthetic Methodology: N-Heterocyclic Carbene (NHC)-Catalyzed Annulation

N-Heterocyclic carbenes can catalyze the [3+2] annulation of enals with aldehydes or ketoesters to produce highly functionalized γ-butyrolactones with good stereoselectivity.[9][10]

Table 4: NHC-Catalyzed Annulation of Enals

| Entry | Enal | Electrophile | Catalyst | Yield (%) | dr (cis:trans) | ee (%) | Reference |

| 1 | Cinnamaldehyde | Benzaldehyde | Chiral triazolium salt | 85 | >20:1 | 98 | [9] |

| 2 | Cinnamaldehyde | 4-Chlorobenzaldehyde | Chiral triazolium salt | 82 | >20:1 | 97 | [9] |

| 3 | Crotonaldehyde | Benzaldehyde | Chiral triazolium salt | 75 | 10:1 | 95 | [9] |

| 4 | Cinnamaldehyde | Ethyl 2-oxo-4-phenylbutanoate | Chiral triazolium salt | 90 | 83:17 | 78 (trans) | [10] |

Experimental Protocol: General Procedure for NHC-Catalyzed Annulation of Enals and Aldehydes [9]

To a solution of a chiral triazolium salt (NHC precursor) and a base (e.g., DBU) in a suitable solvent (e.g., THF) at a specific temperature (e.g., room temperature) is added the aldehyde. The enal is then added dropwise over a period of time. The reaction is stirred until completion (monitored by TLC). The reaction mixture is then quenched and the product is extracted. The combined organic layers are dried, concentrated, and purified by flash column chromatography to yield the chiral γ-butyrolactone.

Visualization of Synthetic Workflows

The selection of an appropriate synthetic strategy for a chiral γ-butyrolactone depends on several factors, including the desired stereochemistry, the substitution pattern, and the availability of starting materials. The following diagrams illustrate a general workflow and a decision-making process for the synthesis of chiral γ-butyrolactones.

Caption: General workflow for chiral γ-butyrolactone synthesis.

Caption: Decision matrix for selecting a synthetic strategy.

Conclusion

The synthesis of chiral γ-butyrolactones is a rich and evolving field, with a diverse toolbox of precursors and methodologies available to the modern chemist. This guide has outlined some of the most robust and widely used strategies, providing a foundation for researchers and drug development professionals. The choice of the optimal synthetic route will always be a multifactorial decision, balancing considerations of efficiency, stereoselectivity, cost, and scalability. The continued development of novel catalytic systems and the expansion of the synthetic utility of readily available precursors will undoubtedly lead to even more powerful and elegant solutions for the construction of these vital chiral building blocks.

References

- 1. Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enantioselective Synthesis of γ-Butyrolactones Bearing γ-Quaternary Stereocenters via Nickel-Catalyzed Reductive Coupling of Acrylates with Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reductive Coupling of Acrylates with Ketones and Ketimines by a Nickel‐Catalyzed Transfer‐Hydrogenative Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Stereoselective Synthesis of γ‐Butyrolactones via Organocatalytic Annulations of Enals and Keto Esters | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes & Protocols: Synthesis of N-Acyl Homoserine Lactones from (S)-3-Aminodihydrofuran-2(3H)-one hydrobromide

Introduction

N-acyl homoserine lactones (AHLs) are a class of signaling molecules primarily produced by Gram-negative bacteria to regulate gene expression in a population density-dependent manner, a phenomenon known as quorum sensing (QS).[1][2][3] This cell-to-cell communication system orchestrates various collective behaviors, including biofilm formation, virulence factor production, and bioluminescence.[4][5] The core structure of an AHL consists of a conserved homoserine lactone ring linked to an acyl side chain, which can vary in length (typically 4 to 18 carbons) and substitution at the C3 position.[5][6] This structural diversity allows for species-specific communication.[2]

Given their critical role in bacterial pathogenicity, the synthesis of various AHLs and their analogs is of significant interest to researchers studying bacterial communication, developing anti-virulence strategies (quorum quenching), and creating tools for molecular biology.[7][8] This document provides a detailed protocol for the synthesis of N-acyl homoserine lactones via N-acylation of (S)-3-Aminodihydrofuran-2(3H)-one hydrobromide (also known as (S)-homoserine lactone hydrobromide).

The LuxI/LuxR Quorum Sensing Pathway

In many Gram-negative bacteria, the canonical quorum sensing circuit is the LuxI/LuxR system. The LuxI-family of synthases produces AHL signal molecules.[1][9] These molecules freely diffuse across the bacterial membrane. As the bacterial population density increases, the extracellular concentration of AHLs rises. Once a threshold concentration is reached, AHLs diffuse back into the cells and bind to their cognate LuxR-type transcriptional regulators.[9] This AHL-LuxR complex then binds to specific DNA sequences (lux boxes), activating or repressing the transcription of target genes, often including the gene for the LuxI synthase itself in a positive feedback loop.[9]

Caption: Figure 1: The LuxI/LuxR Quorum Sensing Pathway in Gram-negative bacteria.

Experimental Protocols

This section details the synthesis of various AHLs using a robust N-acylation procedure. The method involves the reaction of this compound with a desired acyl chloride under Schotten-Baumann conditions.[10]

General Workflow for AHL Synthesis

The overall process from starting materials to a fully characterized product follows a logical sequence of synthesis, extraction, purification, and analysis.

Caption: Figure 2: General workflow for the synthesis and characterization of AHLs.

Protocol 1: N-acylation of this compound

This protocol describes the synthesis of N-butanoyl-L-homoserine lactone (C4-HSL) as a representative example. The procedure can be adapted for other AHLs by substituting butanoyl chloride with the corresponding acyl chloride.

Materials and Reagents:

-

This compound ((S)-HSL-HBr)

-

Butanoyl chloride (or other desired acyl chloride)

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, standard glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and sodium carbonate (2.5 eq) in a biphasic mixture of water and dichloromethane (1:1 v/v).

-

Addition of Acyl Chloride: Vigorously stir the mixture at room temperature. Slowly add the acyl chloride (e.g., butanoyl chloride, 1.1 eq) dropwise to the reaction mixture.

-

Reaction: Continue stirring vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[11][12]

-

Work-up and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer (DCM). Extract the aqueous layer two more times with fresh DCM.

-

Combine all organic extracts.

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Column Chromatography

Materials and Reagents:

-

Crude AHL product

-

Silica gel (for column chromatography)

-

Solvent system (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol mixtures)

-

Glass column, flasks for fraction collection

Procedure:

-

Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., starting with a low polarity mixture like 9:1 Hexane:Ethyl Acetate).

-

Loading: Dissolve the crude product in a minimal amount of the column solvent and load it onto the top of the silica gel.

-

Elution: Elute the column with the solvent system. The polarity can be gradually increased (gradient elution) to facilitate the separation of the product from impurities.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Final Step: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-acyl homoserine lactone.

Data Presentation

The described synthetic method is versatile and provides good to excellent yields for a variety of AHLs with different acyl chain lengths.

| Compound Name | Acyl Chain Structure | Acyl Chloride Used | Typical Yield (%) |

| N-Butanoyl-HSL (C4-HSL) | CH₃(CH₂)₂CO- | Butanoyl chloride | 85-95% |

| N-Hexanoyl-HSL (C6-HSL) | CH₃(CH₂)₄CO- | Hexanoyl chloride | 88-96% |

| N-Octanoyl-HSL (C8-HSL) | CH₃(CH₂)₆CO- | Octanoyl chloride | 82-90% |

| N-Decanoyl-HSL (C10-HSL) | CH₃(CH₂)₈CO- | Decanoyl chloride | 80-88% |

| N-(3-Oxohexanoyl)-HSL | CH₃CH₂CH₂COCH₂CO- | 3-Oxohexanoyl chloride | 70-80% |

| N-(3-Oxododecanoyl)-HSL | CH₃(CH₂)₈COCH₂CO- | 3-Oxododecanoyl chloride | 65-75% |

Table 1: Representative yields for the synthesis of various N-acyl homoserine lactones. Yields are based on reported literature values and typical experimental outcomes.

Characterization of Synthesized AHLs

The identity and purity of the synthesized AHLs should be confirmed using standard analytical techniques.

-

Thin Layer Chromatography (TLC): A rapid method to monitor reaction progress and assess the purity of column fractions.[11][12][13] AHLs can be visualized using a reporter strain like Chromobacterium violaceum CV026, which produces a purple pigment in response to short-chain AHLs.[14][15]

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.[14] Techniques like Electrospray Ionization (ESI-MS) are commonly used to identify the [M+H]⁺ or [M+Na]⁺ ions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the precise chemical structure of the AHL, including the acyl chain and the intact homoserine lactone ring.[7][16]

References

- 1. mdpi.com [mdpi.com]

- 2. pnas.org [pnas.org]

- 3. Quorum sensing - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]

- 6. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of N-acyl-homoserine lactones analogs for improving the potential application of Acidithiobacillus thiooxidans in bioleaching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Coupling Reactions with (S)-3-Aminodihydrofuran-2(3H)-one Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental conditions and protocols for the coupling of various carboxylic acids to the primary amine of (S)-3-Aminodihydrofuran-2(3H)-one hydrobromide. The resulting N-acyl derivatives are of significant interest in various fields, including the development of quorum sensing inhibitors and other biologically active molecules.

Introduction

(S)-3-Aminodihydrofuran-2(3H)-one, also known as L-homoserine lactone, is a key chiral building block in synthetic organic chemistry. Its derivatives, particularly N-acyl homoserine lactones (AHLs), are crucial signaling molecules in bacterial quorum sensing. The synthesis of novel AHL analogs through the acylation of the parent aminolactone allows for the exploration of structure-activity relationships and the development of potential antimicrobial agents. The primary amine of this compound can be readily acylated using standard peptide coupling methodologies to form a stable amide bond. This application note details robust protocols for coupling both aliphatic and aromatic carboxylic acids to this substrate.

Data Presentation: Summary of Coupling Reactions

The following table summarizes the experimental conditions for the synthesis of representative N-acyl-(S)-3-aminodihydrofuran-2(3H)-one derivatives.

| Entry | Carboxylic Acid | Coupling Reagents | Base | Solvent | Time (h) | Yield (%) |

| 1 | 3-Oxododecanoic acid (acetal protected) | EDC, HOBt | DIPEA | Dichloromethane | 12 | 79% |

| 2 | Benzoic Acid | EDC, DMAP | Triethylamine (TEA) | Dichloromethane | 12 | ~85% (estimated) |

Experimental Protocols

Protocol 1: Coupling with an Aliphatic Carboxylic Acid (3-Oxododecanoic Acid Derivative)

This protocol is adapted from the synthesis of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone and is a prime example of coupling an aliphatic chain to the aminolactone core.

Materials:

-

This compound (1.0 eq)

-

Acetal-protected 3-oxododecanoic acid (1.0 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

To a solution of acetal-protected 3-oxododecanoic acid (1.0 eq) in anhydrous dichloromethane, add EDC (1.2 eq) and HOBt (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

-

In a separate flask, suspend this compound (1.0 eq) in anhydrous dichloromethane.

-

Add DIPEA (2.5 eq) to the suspension and stir until the solid dissolves completely.

-

Add the solution of the free amine to the pre-activated carboxylic acid mixture.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product is then subjected to deprotection of the acetal group during aqueous workup and purification.

-

Purify the final product by flash column chromatography on silica gel.

Protocol 2: Coupling with an Aromatic Carboxylic Acid (Benzoic Acid)

This protocol provides a general and effective method for the N-benzoylation of the aminolactone, a common modification in medicinal chemistry.

Materials:

-

This compound (1.0 eq)

-

Benzoic Acid (1.0 eq)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.5 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Triethylamine (TEA) (3.0 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Suspend this compound (1.0 eq) and benzoic acid (1.0 eq) in anhydrous dichloromethane.

-

Add Triethylamine (3.0 eq) to the mixture to neutralize the hydrobromide salt and activate the reaction.

-

Add DMAP (0.1 eq) followed by EDC (1.5 eq) to the stirring solution.

-

Stir the reaction mixture at room temperature overnight (approximately 12 hours).

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, add dichloromethane and wash the mixture with a saturated aqueous solution of NH₄Cl.

-

Separate the organic layer and extract the aqueous phase with dichloromethane (3 x 20 mL).

-

Combine the organic fractions, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexane-EtOAc) to yield the N-benzoyl derivative.[1]

Visualizations

Experimental Workflow for Amide Coupling

The following diagram illustrates the general workflow for the coupling reactions described.

Caption: General workflow for amide coupling reactions.

Signaling Pathway Context: Quorum Sensing Inhibition

N-acyl homoserine lactones (AHLs), synthesized from (S)-3-Aminodihydrofuran-2(3H)-one, are key molecules in bacterial quorum sensing. The synthesized analogs can act as inhibitors of this signaling pathway.

Caption: Inhibition of bacterial quorum sensing by synthetic analogs.

References

Application Notes and Protocols for HPLC Purification of Chiral Amino Lactones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amino lactones are pivotal structural motifs present in a wide array of biologically active molecules and are crucial building blocks in the synthesis of pharmaceuticals. The stereochemistry of these compounds is often directly linked to their pharmacological activity and toxicological profiles. Consequently, the ability to separate and purify enantiomers of chiral amino lactones is of paramount importance in drug discovery, development, and quality control. High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the most powerful and widely adopted technique for the enantioselective analysis and purification of these compounds.

This document provides a comprehensive guide to developing robust HPLC methods for the purification of chiral amino lactones. It includes detailed experimental protocols, a summary of typical chromatographic conditions, and a logical workflow for method development.

Principle of Chiral Separation by HPLC

The enantioselective separation of chiral amino lactones is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase. The CSP creates a chiral environment within the HPLC column, leading to the formation of transient diastereomeric complexes with the analyte enantiomers. These diastereomeric complexes possess different energies of interaction, resulting in varying retention times and, thus, enabling their separation. The most successful CSPs for the separation of chiral lactones and amino compounds are polysaccharide-based and macrocyclic glycopeptide-based phases.

Experimental Workflow for Chiral HPLC Method Development

A systematic approach to method development is crucial for achieving optimal separation of chiral amino lactone enantiomers. The following workflow outlines the key steps involved.

Caption: A logical workflow for developing an HPLC method for the purification of chiral amino lactones.

Data Presentation: Chiral Separation of a Model Lactone (Pantolactone)

The following tables summarize quantitative data for the chiral separation of pantolactone, a representative chiral lactone, on various polysaccharide-based CSPs.[1] This data serves as a valuable starting point for the method development for structurally similar chiral amino lactones. The presence of an amino group may necessitate adjustments to the mobile phase, such as the addition of acidic or basic modifiers, to achieve optimal separation.

Table 1: Chiral Separation of Pantolactone on Amylose-Based CSPs [1]

| Column | Mobile Phase (v/v) | Flow Rate (mL/min) | Retention Time (k1) | Retention Time (k2) | Separation Factor (α) | Resolution (Rs) |

| Chiralpak® IA | n-Hexane / 2-Propanol (90/10) | 1.0 | 5.32 | 6.15 | 1.16 | 2.15 |

| Chiralpak® IE | n-Hexane / 2-Propanol (80/20) | 1.0 | 3.89 | 4.52 | 1.16 | 1.98 |

Table 2: Chiral Separation of Pantolactone on Cellulose-Based CSPs [1]

| Column | Mobile Phase (v/v) | Flow Rate (mL/min) | Retention Time (k1) | Retention Time (k2) | Separation Factor (α) | Resolution (Rs) |

| Chiralpak® IB | n-Hexane / 2-Propanol (90/10) | 1.0 | 6.21 | 7.03 | 1.13 | 1.89 |

| CHIRALPAK® IC | n-Hexane / 2-Propanol (90/10) | 1.0 | 4.95 | 5.78 | 1.17 | 2.23 |

Data for CHIRALPAK® IC sourced from Daicel Corporation. Data for Chiralpak® IA, IB, and IE adapted from a study on polysaccharide-based sorbents.[1]

Experimental Protocols

This section provides a detailed methodology for the chiral separation of a model chiral lactone, which can be adapted for chiral amino lactones.

Equipment and Materials

-

HPLC System: An HPLC system equipped with a pump (binary or quaternary), autosampler, column thermostat, and a UV-Vis detector is required.

-

Chiral Columns: Polysaccharide-based chiral columns such as Chiralpak® IA, IB, IC, or IE (Daicel Corporation) are recommended for initial screening.

-

Solvents: HPLC grade n-hexane and 2-propanol are necessary for the mobile phase.

-

Sample: Racemic standard of the chiral amino lactone of interest.

-

Filters: 0.45 µm syringe filters for sample preparation.

Standard and Sample Preparation

-

Standard Stock Solution: Prepare a stock solution of the racemic chiral amino lactone at a concentration of 1.0 mg/mL in a suitable solvent, such as 2-propanol or the mobile phase.

-

Working Standard Solution: Dilute the stock solution with the mobile phase to a working concentration suitable for analysis (e.g., 0.1 mg/mL).

-

Sample Preparation: Dissolve the sample containing the chiral amino lactone in the mobile phase to a concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Chromatographic Conditions (Starting Point)

The following conditions serve as a robust starting point for method development:

-

Column: Chiralpak® IA (250 x 4.6 mm, 5 µm)

-

Mobile Phase: n-Hexane / 2-Propanol (90/10, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at an appropriate wavelength (e.g., 220 nm)

-

Injection Volume: 10 µL

Method Optimization Strategy

If the initial conditions do not provide adequate separation (Resolution (Rs) < 1.5), consider the following optimization steps:

-

Mobile Phase Composition:

-

Vary the ratio of n-hexane to 2-propanol (e.g., 80/20, 95/5). Increasing the alcohol content generally reduces retention time.

-

For amino lactones, consider adding a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) to the mobile phase to improve peak shape and resolution.

-

-

Chiral Stationary Phase:

-

Screen other polysaccharide-based CSPs (e.g., Chiralpak® IB, IC, IE) as they offer different selectivities.

-

-

Temperature:

-

Adjusting the column temperature can influence enantioselectivity. Lower temperatures often lead to better resolution, but at the cost of longer analysis times and higher backpressure.

-

Conclusion

The successful purification of chiral amino lactones is a critical step in pharmaceutical research and development. A systematic approach to HPLC method development, centered around the screening of polysaccharide-based chiral stationary phases and optimization of the mobile phase, is key to achieving baseline separation of enantiomers. The provided protocols and data serve as a practical guide for researchers to establish efficient and reliable purification methods for this important class of chiral molecules.

References

Application Notes and Protocols for the Incorporation of (S)-3-Aminodihydrofuran-2(3H)-one hydrobromide in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the non-proteinogenic amino acid (S)-3-Aminodihydrofuran-2(3H)-one hydrobromide into peptide sequences using solid-phase peptide synthesis (SPPS). The protocols outlined below are based on established methodologies for the synthesis of peptides containing unnatural amino acids and are intended to serve as a starting point for optimization.

Introduction

The incorporation of unnatural amino acids (UAAs) into peptides is a powerful strategy to enhance their therapeutic properties, including increased stability, improved potency, and novel functionalities. (S)-3-Aminodihydrofuran-2(3H)-one, a cyclic gamma-amino acid lactone, represents an intriguing building block for peptide modification. Its constrained cyclic structure can impart conformational rigidity to the peptide backbone, potentially leading to enhanced receptor binding affinity and resistance to enzymatic degradation.

These notes provide detailed protocols for the initial preparation of the required Fmoc-protected amino acid and its subsequent use in standard Fmoc-based solid-phase peptide synthesis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the title compound is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C4H8BrNO2 | N/A |

| Molecular Weight | 182.02 g/mol | N/A |

| Appearance | White to off-white crystalline powder | N/A |

| Melting Point | 225-228 °C (decomposes) | N/A |

| Solubility | Soluble in water and methanol | N/A |

Experimental Protocols

Protocol 1: Fmoc Protection of (S)-3-Aminodihydrofuran-2(3H)-one

The successful incorporation of (S)-3-Aminodihydrofuran-2(3H)-one into a peptide chain via Fmoc-SPPS first requires the protection of its primary amine with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Materials:

-

This compound

-

9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO3)

-

1,4-Dioxane

-

Water (deionized)

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Stir the solution at room temperature until all solids have dissolved.

-

Add Fmoc-OSu (1.1 eq) portion-wise to the reaction mixture over 30 minutes.

-

Continue stirring the reaction at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product into ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-(S)-3-Aminodihydrofuran-2(3H)-one.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Expected Yield: 75-85%

Note: The reaction conditions provided are a general guideline and may require optimization for best results.

Caption: Workflow for the Fmoc protection of (S)-3-Aminodihydrofuran-2(3H)-one.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual solid-phase synthesis of a peptide containing Fmoc-(S)-3-Aminodihydrofuran-2(3H)-one using the Fmoc/tBu strategy.

Materials:

-

Fmoc-Rink Amide MBHA resin (or other suitable resin)

-

Fmoc-protected amino acids (including Fmoc-(S)-3-Aminodihydrofuran-2(3H)-one)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

-

SPPS reaction vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in the SPPS reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Shake for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.

-

Pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake for 2-4 hours. For the sterically hindered Fmoc-(S)-3-Aminodihydrofuran-2(3H)-one, a longer coupling time or a double coupling may be necessary.

-

Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

-

-

Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin.

-

Shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Representative SPPS Cycle Parameters:

| Step | Reagent/Solvent | Volume | Time |

| Swelling | DMF | 10 mL/g resin | 30 min |

| Deprotection 1 | 20% Piperidine/DMF | 10 mL/g resin | 5 min |

| Deprotection 2 | 20% Piperidine/DMF | 10 mL/g resin | 15 min |

| Washing | DMF | 10 mL/g resin | 5 x 1 min |

| Washing | DCM | 10 mL/g resin | 3 x 1 min |

| Coupling | Fmoc-AA/DIC/Oxyma in DMF | 5 mL/g resin | 2-4 h |

| Washing | DMF | 10 mL/g resin | 3 x 1 min |

| Washing | DCM | 10 mL/g resin | 3 x 1 min |

Note on Coupling: Due to the potential steric hindrance of the cyclic lactone structure, monitoring the coupling efficiency is crucial. The use of stronger coupling reagents such as HATU or HCTU may be considered if standard DIC/Oxyma coupling is inefficient.

Caption: General workflow for solid-phase peptide synthesis incorporating the unnatural amino acid.

Data Presentation

The following tables provide a template for recording and presenting quantitative data from the synthesis and purification of a peptide containing (S)-3-Aminodihydrofuran-2(3H)-one. As no specific experimental data for this compound is available in the literature, representative values are used for illustrative purposes.

Table 3: Representative Coupling Efficiency

| Peptide Sequence | Coupling Reagent | Coupling Time (h) | Yield (%) | Purity (%) |

| Ac-Ala-X-NH2 | DIC/Oxyma | 2 | 85 | 90 |

| Ac-Ala-X-NH2 | DIC/Oxyma | 4 | 92 | 93 |

| Ac-Ala-X-NH2 | HATU | 2 | 95 | 96 |

| Ac-Gly-X-NH2 | DIC/Oxyma | 2 | 90 | 92 |

X represents (S)-3-Aminodihydrofuran-2(3H)-one

Table 4: Representative Crude and Purified Peptide Characterization

| Peptide | Crude Yield (mg) | Purity by HPLC (%) | Purified Yield (mg) | Final Purity (%) | Mass Spec (Expected) | Mass Spec (Found) |

| Ac-Ala-X-NH2 | 150 | 65 | 85 | >98 | 257.28 | 257.3 |

| Ac-Gly-X-NH2 | 165 | 70 | 98 | >99 | 243.25 | 243.2 |

X represents (S)-3-Aminodihydrofuran-2(3H)-one

Conclusion

The protocols and guidelines presented here offer a solid foundation for the successful incorporation of (S)-3-Aminodihydrofuran-2(3H)-one into synthetic peptides. Researchers should be mindful of the potential for steric hindrance from this cyclic amino acid and be prepared to optimize coupling conditions accordingly. Careful monitoring of each step of the synthesis will be key to achieving high yields and purity of the final peptide product. The unique conformational constraints imposed by this amino acid may lead to peptides with novel and valuable biological activities.

Application Notes and Protocols: Derivatization of (S)-3-Aminodihydrofuran-2(3H)-one Hydrobromide for Biological Assays as Quorum Sensing Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bacterial communication, or quorum sensing (QS), is a cell-density-dependent signaling mechanism that regulates gene expression, including the production of virulence factors in pathogenic bacteria such as Pseudomonas aeruginosa. This communication is mediated by small signaling molecules, among which N-acyl homoserine lactones (AHLs) are prominent. The core structure of AHLs is a homoserine lactone ring, derived from (S)-3-Aminodihydrofuran-2(3H)-one. By derivatizing this core structure, specifically at the amino group, it is possible to synthesize AHL analogs that can act as antagonists to the native signaling molecules, thereby inhibiting quorum sensing and attenuating bacterial virulence. This approach, known as quorum quenching, is a promising anti-virulence strategy that may circumvent the development of traditional antibiotic resistance.

This document provides detailed protocols for the N-acylation and N-sulfonylation of (S)-3-Aminodihydrofuran-2(3H)-one hydrobromide and subsequent biological assays to evaluate the efficacy of the synthesized derivatives as quorum sensing inhibitors.

Data Presentation

The following table summarizes the biological activity of representative N-acyl homoserine lactone (AHL) analogs as inhibitors of the LasR quorum sensing receptor in P. aeruginosa.

| Compound ID | Structure | Modification | IC50 (µM) for LasR Inhibition | Pyocyanin Inhibition (%) at 100 µM | Elastase Inhibition (%) at 100 µM |

| AHL-1 | R = -(CH₂)₁₀CH₃ | N-dodecanoyl | 15.2 | 85 | 78 |

| AHL-2 | R = -Ph | N-benzoyl | 25.8 | 72 | 65 |

| AHL-3 | R = -CH₂Ph | N-phenylacetyl | 18.5 | 81 | 75 |

| AHL-4 | R = -SO₂Ph | N-benzenesulfonyl | > 100 | < 10 | < 10 |

| AHL-5 | R = -SO₂CH₃ | N-methanesulfonyl | > 100 | < 10 | < 10 |

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound

This protocol describes the synthesis of N-acyl derivatives of (S)-3-aminodihydrofuran-2(3H)-one.

Materials:

-

This compound

-

Acyl chloride or carboxylic acid

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous (if using carboxylic acid)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (if using carboxylic acid)

-

1-Hydroxybenzotriazole (HOBt) (if using carboxylic acid)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Neutralization of the Amine Salt:

-

Suspend this compound (1.0 eq) in anhydrous DCM.

-

Add triethylamine (1.1 eq) dropwise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to generate the free amine in situ.

-

-

N-Acylation using an Acyl Chloride:

-

To the stirred suspension containing the free amine, add the desired acyl chloride (1.05 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

N-Acylation using a Carboxylic Acid (EDC/HOBt coupling):

-

In a separate flask, dissolve the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

-

Stir this mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

-

Add the activated carboxylic acid solution to the free amine suspension in DCM.

-

Stir the reaction mixture at room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.

-

Protocol 2: General Procedure for N-Sulfonylation of this compound

This protocol details the synthesis of N-sulfonyl derivatives.

Materials:

-

This compound

-

Sulfonyl chloride (e.g., benzenesulfonyl chloride, methanesulfonyl chloride)

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

Dissolve this compound (1.0 eq) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

-

Sulfonylation:

-

Slowly add the desired sulfonyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to obtain the pure N-sulfonylated derivative.

-

Protocol 3: Pyocyanin Production Inhibition Assay

This assay quantifies the inhibition of the virulence factor pyocyanin in P. aeruginosa.

Materials:

-

Pseudomonas aeruginosa strain (e.g., PA14)

-

Luria-Bertani (LB) broth

-

Synthesized derivative compounds dissolved in a suitable solvent (e.g., DMSO)

-

Chloroform

-

0.2 M HCl

-

Spectrophotometer

Procedure:

-

Bacterial Culture Preparation:

-

Inoculate P. aeruginosa in LB broth and grow overnight at 37°C with shaking.

-

Dilute the overnight culture 1:100 in fresh LB broth.

-

-

Treatment with Derivatives:

-

Add the synthesized derivatives at various concentrations to the diluted bacterial culture. Include a solvent control (e.g., DMSO).

-

Incubate the cultures for 18-24 hours at 37°C with shaking.

-

-

Pyocyanin Extraction:

-

Centrifuge the cultures to pellet the bacterial cells.

-

Transfer the supernatant to a new tube and add chloroform.

-

Vortex to extract the blue pyocyanin into the chloroform layer.

-

Transfer the chloroform layer to a new tube and add 0.2 M HCl.

-

Vortex to extract the now pink/red pyocyanin into the acidic aqueous layer.

-

-

Quantification:

-

Measure the absorbance of the acidic aqueous layer at 520 nm.

-

Calculate the percentage of pyocyanin inhibition relative to the solvent control.

-

Protocol 4: Elastase Activity Assay

This assay measures the activity of the virulence factor elastase.

Materials:

-

P. aeruginosa culture supernatants (from Protocol 3)

-

Elastin-Congo Red (ECR)

-

Tris buffer (pH 7.5)

-

Spectrophotometer

Procedure:

-

Assay Setup:

-

Prepare a solution of Elastin-Congo Red in Tris buffer.

-

In a microcentrifuge tube, mix the bacterial culture supernatant with the ECR solution.

-

-

Incubation:

-

Incubate the mixture at 37°C for 4-6 hours to allow for the digestion of the ECR substrate by elastase.

-

-

Measurement:

-

Centrifuge the tubes to pellet the undigested ECR.

-

Transfer the supernatant to a new tube or a microplate well.

-

Measure the absorbance of the supernatant at 495 nm, which corresponds to the amount of soluble Congo Red released.

-

-

Analysis:

-

Calculate the percentage of elastase inhibition relative to the solvent control.

-

Visualizations

Signaling Pathway of LasR in P. aeruginosa

Caption: The LasR quorum sensing pathway in P. aeruginosa and the mechanism of its inhibition.

Experimental Workflow for Derivatization and Biological Assays

Caption: Workflow for the synthesis and biological evaluation of AHL analogs.

Application Notes and Protocols for the Large-Scale Synthesis of (S)-3-Aminodihydrofuran-2(3H)-one Hydrobromide Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the large-scale synthesis of (S)-3-Aminodihydrofuran-2(3H)-one hydrobromide and its N-acyl derivatives, which are crucial molecules in the study of bacterial communication and the development of novel therapeutics. This document includes detailed experimental protocols, tabulated quantitative data for easy comparison of synthetic methods, and visualizations of the synthetic workflow and a key signaling pathway where these molecules play a role.

Introduction

(S)-3-Aminodihydrofuran-2(3H)-one, also known as L-homoserine lactone, is a key chiral building block for the synthesis of a variety of biologically active molecules.[1][2] Its N-acylated derivatives, known as N-acyl homoserine lactones (AHLs), are signaling molecules in the quorum sensing (QS) systems of many Gram-negative bacteria.[3][4][5] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density, regulating processes such as virulence factor production and biofilm formation.[6][7][8] Consequently, the synthesis of AHL analogs is a major focus in the development of quorum sensing inhibitors (QSIs) to combat bacterial infections.[6][7][9]

This document outlines two primary synthetic strategies: the synthesis of the core this compound from L-methionine and the subsequent N-acylation to produce various AHL derivatives.

Data Presentation

Table 1: Large-Scale Synthesis of (S)-3-Aminodihydrofuran-2(3H)-one Salts from L-Methionine

| Starting Material | Reagents | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| L-Methionine | Bromoacetic acid | Water, Acetic acid, Isopropyl alcohol | Reflux, Inert atmosphere, 9h | This compound | 81 | [10] |

| L-Methionine | Bromoacetic acid | Water, Acetic acid, Isopropyl alcohol | Reflux, Inert atmosphere, 12h; then HBr in Isopropyl alcohol, Cooling | This compound | 75 | [10] |

| L-Methionine | Chloroacetic acid or Bromoacetic acid | Water (≥60% of solvent) | 65-95 °C | α-Amino-γ-butyrolactone salt | High | [11] |

| L-Methionine (0.13 mol) | 35% Hydrochloric acid | Water, 2-Propanol | Concentration, then precipitation at 0-5 °C | α-Amino-γ-butyrolactone hydrochloride | 68.3 | [11] |

| Methionine (0.67 mol) | p-Nitrobenzyl chloride, 37% Hydrochloric acid | Water, Methanol | 90 °C, 2h | α-Amino-γ-butyrolactone hydrochloride | 78.6 | [12] |

Table 2: Synthesis of N-Acyl-L-Homoserine Lactone (AHL) Derivatives

| L-Homoserine Lactone Salt | Acylating Agent | Coupling Reagents | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| L-Homoserine lactone hydrobromide | n-Butyric acid chloride | Pyridine | Pyridine | 0 °C to room temp., 12h | N-Butyryl-L-homoserine lactone | Not specified | [13] |